(S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
Description
“(S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate” is a synthetic phosphatidylcholine derivative with two stearoyl (C18:0) fatty acid chains esterified to the glycerol backbone and a phosphocholine headgroup. Its molecular formula is C₄₄H₈₈NO₈P, with a molecular weight of 790.16 g/mol . The compound is chiral, featuring an (S)-configuration at the sn-2 position of the glycerol moiety, which is critical for its biological interactions and membrane asymmetry .
Properties
IUPAC Name |
[(2S)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-WBCKFURZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862423 | |
| Record name | (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66701-63-1 | |
| Record name | (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for high efficiency and purity, often involving multiple purification steps such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in biological signaling.
Reduction: Although less common, reduction reactions can modify the headgroup or fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted phospholipids with different headgroups or fatty acid chains .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₄₄H₈₈NO₈P
- Molecular Weight : 790.1 g/mol
- CAS Number : 66701-63-1
The structure of (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate features both hydrophilic and hydrophobic components, allowing it to form lipid bilayers and micelles effectively.
A. Chemistry
- Lipid Bilayer Studies : The compound serves as a model for studying lipid bilayer formation and stability. Its ability to self-assemble into bilayers is crucial for understanding membrane dynamics.
B. Biology
- Cell Membrane Research : It plays a significant role in membrane biology, aiding in the exploration of cell membrane structures and functions.
- Liposome Formation : The compound is used to create liposomes, which are essential for drug delivery systems.
C. Medicine
- Drug Delivery Systems : Its amphiphilic nature allows it to encapsulate drugs effectively within liposomes, enhancing bioavailability and targeting capabilities.
D. Industrial Applications
- Cosmetics and Personal Care Products : The compound's emulsifying properties make it valuable in formulating creams and lotions that require stable emulsions.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Lipid Domain Shape Correlation | Investigated how lipid mixtures affect bilayer structure | Found that varying compositions significantly alter lipid domain shape and stability. |
| Cholesterol Influence on Liposomes | Examined cholesterol's role in liposome stability | Demonstrated that cholesterol enhances the structural integrity of liposomes formed with phospholipids like (S)-2,3-Bis(stearoyloxy)propyl phosphate. |
| Phase Separation in Lipid Membranes | Reviewed phase behavior in mixed lipid systems | Identified critical phase separation temperatures that impact membrane functionality. |
Mechanism of Action
The mechanism of action of (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its ability to self-assemble into bilayers and micelles. This self-assembly is driven by the amphiphilic nature of the molecule, where the hydrophobic stearoyl chains interact with each other, and the hydrophilic phosphocholine headgroups interact with the aqueous environment. This property is crucial for its role in forming cell membranes and liposomes .
Comparison with Similar Compounds
Key Properties :
- CAS Registry Number : 816-94-4 .
- Physical State : White to off-white solid, hygroscopic, and typically stored at -20°C under inert, dry conditions .
- Solubility : >20 mg/mL in chloroform; insoluble in DMSO .
- Purity : Commercial grades often exceed 98% purity .
Applications :
Primarily used in lipid bilayer systems, such as liposomes, for drug delivery due to its high phase transition temperature (~55°C), which enhances membrane stability and controlled release kinetics . It is also employed in biophysical studies of membrane-protein interactions .
Comparison with Similar Compounds
Structural Analogs
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Structure : Features unsaturated oleoyl (C18:1) chains, introducing kinks that reduce packing density.
- Molecular Formula: C₄₄H₈₄NO₈P .
- Tm : ~-20°C, enabling fluid membranes at physiological temperatures .
- Applications: Ideal for membrane fusion studies and nanoparticle coatings requiring flexibility .
2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate (DOCP)
- Structure : Synthetic lipid with an inverted phosphocholine headgroup, making it negatively charged .
- Molecular Formula: C₄₄H₈₄NO₈P .
- Charge : Negative (vs. zwitterionic DSPC), enabling anti-fouling properties and strong coordination with metal oxides (e.g., TiO₂) .
- Applications: Functionalizing nanoparticles for biomedical imaging and targeted delivery .
Physical and Chemical Properties
Functional Differences
- Membrane Fluidity : DSPC’s saturated chains create rigid bilayers, while DOPC’s unsaturated chains enhance fluidity . DOCP’s inverted headgroup disrupts natural lipid packing, enabling unique interfacial properties .
- Drug Release Profiles : DSPC’s high Tm allows for sustained release in hyperthermia-triggered therapies, whereas DOPC-based systems release payloads faster at body temperature .
- Biocompatibility : DSPC and DPPC are biocompatible and FDA-approved for drug delivery, while DOCP’s synthetic nature requires further toxicity profiling .
Commercial and Regulatory Status
Biological Activity
(S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate, also known as DSPC, is a zwitterionic phospholipid derivative notable for its amphiphilic properties. This compound has garnered attention in various fields, including biochemistry and pharmaceuticals, due to its unique structural characteristics and biological activities.
Chemical Structure and Properties
Chemical Formula: CHNOP
Molecular Weight: 790.1 g/mol
CAS Number: 66701-63-1
The compound consists of a glycerol backbone esterified with two stearic acid chains and a trimethylammonioethyl phosphate group. This configuration allows it to interact effectively with both hydrophilic and hydrophobic environments, making it suitable for applications in drug delivery systems and membrane biology.
The biological activity of DSPC is primarily attributed to its ability to self-assemble into lipid bilayers and micelles. This self-assembly is driven by the hydrophobic interactions of the stearoyl chains and the hydrophilic interactions of the phosphate headgroup with the aqueous environment. Such properties are crucial for:
- Membrane Formation: DSPC plays a significant role in forming lipid bilayers that mimic biological membranes.
- Drug Delivery: It is utilized in liposomal formulations, enhancing the bioavailability and stability of therapeutic agents.
1. Cell Membrane Studies
DSPC is extensively used in research to study cell membrane dynamics and properties. Its ability to form stable lipid bilayers makes it an ideal model compound for examining membrane fluidity, permeability, and protein interactions.
2. Drug Delivery Systems
DSPC is a key component in liposomal drug delivery systems. Its amphiphilic nature allows for encapsulation of hydrophilic drugs within the aqueous core of liposomes while providing a stable lipid environment. This enhances the pharmacokinetics of drugs, improving their therapeutic efficacy.
3. Cosmetic and Personal Care Products
Due to its emulsifying properties, DSPC is also employed in the formulation of various cosmetic products, where it helps stabilize emulsions and improve skin feel.
Research Findings
Recent studies have highlighted several aspects of DSPC's biological activity:
- Lipid Bilayer Stability: Research indicates that DSPC forms highly stable bilayers that resist phase separation under physiological conditions, which is critical for maintaining cellular integrity .
- Interaction with Proteins: Studies demonstrate that DSPC can modulate protein interactions with membranes, influencing signaling pathways essential for cellular communication .
- Toxicological Assessments: Toxicological studies reveal that DSPC exhibits low cytotoxicity at therapeutic concentrations, making it a safe candidate for drug delivery applications .
Comparative Analysis
To better understand the biological activity of DSPC compared to other phospholipids, a comparative analysis is presented below:
| Property | DSPC | DPPC (Dipalmitoylphosphatidylcholine) | DOPC (Dioleoylphosphatidylcholine) |
|---|---|---|---|
| Molecular Weight | 790.1 g/mol | 634.0 g/mol | 786.5 g/mol |
| Phase Transition Temperature | 236 °C | 41 °C | -17 °C |
| Critical Micelle Concentration | Moderate | High | Low |
| Cytotoxicity | Low | Moderate | Low |
Case Studies
Case Study 1: Liposomal Drug Delivery
A study conducted by Wang et al. (2023) demonstrated the effectiveness of DSPC in formulating liposomes for delivering anticancer drugs. The results indicated enhanced drug retention and targeted delivery to tumor cells compared to conventional formulations .
Case Study 2: Membrane Dynamics
Research by Kim et al. (2024) explored the use of DSPC in studying membrane dynamics using fluorescence microscopy. The findings revealed that DSPC-containing membranes exhibited unique phase behavior that could be exploited for drug delivery applications .
Q & A
Q. What are the recommended methods for synthesizing and purifying (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate?
Methodological Answer:
- Synthesis : The compound can be synthesized via esterification of lysophosphatidylcholine derivatives with stearic acid. A common approach involves using coupling agents like N,N-dicyclohexylcarbodiimide (DCCI) and catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Reaction conditions (e.g., argon atmosphere, room temperature) are critical to avoid hydrolysis of sensitive intermediates .
- Purification : Post-synthesis, silica gel chromatography is recommended, using chloroform/methanol gradients to isolate the product. Analytical techniques like electrospray ionization mass spectrometry (ESI-MS) confirm molecular identity and purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Due to hygroscopicity and sensitivity to humidity, work under inert gas (e.g., nitrogen) in a desiccator. Use anhydrous solvents (e.g., chloroform) for dissolution, as DMSO is unsuitable .
- Storage : Store at -20°C in airtight, light-protected containers. Long-term storage (>6 months) may require periodic purity checks via HPLC to detect degradation products like free fatty acids .
Q. What analytical techniques are optimal for characterizing this phospholipid?
Methodological Answer:
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) resolves stereochemistry and headgroup configuration. For example, ³¹P NMR distinguishes phosphate ester linkages .
- Purity Assessment : Reverse-phase HPLC with evaporative light scattering detection (ELSD) or mass spectrometry ensures batch consistency. Content determination (>98%) is critical for reproducibility in liposomal formulations .
Advanced Research Questions
Q. How does the inverted headgroup dipole of this phospholipid influence its interactions with biological membranes?
Methodological Answer:
- Mechanistic Insight : Unlike phosphatidylcholine (PC) lipids, the trimethylammonioethyl phosphate headgroup has an inverted dipole orientation, altering electrostatic interactions. This property reduces nonspecific protein adsorption ("anti-fouling") in drug delivery systems .
- Experimental Design : Use surface plasmon resonance (SPR) or fluorescence anisotropy to compare membrane adhesion with PC liposomes. Studies show that charge-neutral analogs (e.g., DOCPe) exhibit stronger membrane resistance to serum proteins .
Q. What experimental strategies resolve contradictions in encapsulation efficiency data for hydrophobic drugs using this phospholipid?
Methodological Answer:
- Root Cause Analysis : Variability often arises from differences in lipid film hydration (e.g., buffer pH, ionic strength) or extrusion methods. Standardize protocols using dynamic light scattering (DLS) to monitor liposome size (e.g., 100–200 nm) .
- Optimization : Employ a design-of-experiments (DoE) approach to test variables like drug-to-lipid ratios and temperature during loading. Calorimetry (DSC) can identify phase transitions affecting drug incorporation .
Q. How does the compound’s stereochemistry impact its biophysical properties in model membranes?
Methodological Answer:
- Stereochemical Effects : The (S)-configuration at the glycerol backbone influences lipid packing density. Use Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms, comparing with racemic mixtures .
- Bilayer Stability : Fluorescence recovery after photobleaching (FRAP) assays reveal lateral diffusion rates. (S)-enriched membranes show higher rigidity, which may enhance vesicle stability in serum-rich environments .
Q. What are the implications of trace oxidation products in long-term stability studies?
Methodological Answer:
- Detection : Accelerated oxidation studies (e.g., 40°C, 75% humidity) coupled with LC-MS identify peroxidation byproducts like hydroperoxides. Thiobarbituric acid reactive substances (TBARS) assays quantify malondialdehyde formation .
- Mitigation : Incorporate antioxidants (e.g., α-tocopherol) at 0.1–0.5 mol% during liposome preparation. Monitor efficacy via oxygen radical absorbance capacity (ORAC) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
